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Compound of Interest

Compound Name: Tenalisib R Enantiomer

Cat. No.: B1449679 Get Quote

Technical Support Center: Tenalisib R
Enantiomer
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the potential lot-to-lot variability and quality

control of Tenalisib R Enantiomer.

Frequently Asked Questions (FAQs)
Q1: What is Tenalisib and its R Enantiomer?

Tenalisib is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ)

and gamma (γ) isoforms, with IC50 values of 25 nM and 33 nM, respectively.[1] It is the (S)-

enantiomer that is the active pharmaceutical ingredient. The R enantiomer of Tenalisib is the

mirror-image molecule of the active compound. In drug development, it is crucial to control the

amount of the inactive or less active enantiomer to ensure product safety and efficacy.

Q2: Why is controlling the lot-to-lot variability of the R Enantiomer important?

The presence and variability of the R enantiomer in a drug substance intended to be the S

enantiomer can have significant implications:

Pharmacological Activity: The R enantiomer may have a different pharmacological or

toxicological profile than the S enantiomer.
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Regulatory Compliance: Regulatory agencies like the FDA have strict guidelines on the

stereoisomeric composition of chiral drugs, requiring manufacturers to document and control

the levels of each enantiomer.

Clinical Outcomes: Inconsistent levels of the R enantiomer between batches could

potentially lead to variable clinical outcomes and side effects.

Q3: What are the typical quality control specifications for Tenalisib R Enantiomer?

While a specific certificate of analysis for the pure R enantiomer is not publicly available, a

representative certificate of analysis for Tenalisib (the S-enantiomer) indicates an enantiomeric

excess of 98.04%.[2] This suggests that the level of the R enantiomer as an impurity is

controlled to be very low. For a drug substance where the R enantiomer is the desired product,

a typical specification for enantiomeric purity would be high, often ≥99.0%.

Q4: What analytical technique is most suitable for determining the enantiomeric purity of

Tenalisib?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective

method for separating and quantifying enantiomers. This technique utilizes a chiral stationary

phase (CSP) that interacts differently with each enantiomer, leading to different retention times

and allowing for their separation and quantification.

Q5: How does Tenalisib exert its biological effect?

Tenalisib inhibits the PI3K δ and γ isoforms, which are key components of the PI3K/Akt/mTOR

signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and

motility.[3][4][5] By inhibiting PI3K, Tenalisib can disrupt these processes in cancer cells,

particularly in hematologic malignancies where this pathway is often overactive.

Troubleshooting Guides
Chiral HPLC Method Troubleshooting
This guide addresses common issues encountered during the chiral HPLC analysis of

Tenalisib R Enantiomer.
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Issue Potential Cause Troubleshooting Steps

Poor Resolution Between

Enantiomers

Inappropriate chiral stationary

phase (CSP).

Screen different types of CSPs

(e.g., polysaccharide-based

like Chiralpak® or Chiralcel®).

Suboptimal mobile phase

composition.

Optimize the mobile phase by

varying the ratio of organic

modifiers (e.g., ethanol,

isopropanol in hexane) and

additives (e.g., acids or bases).

Incorrect flow rate or

temperature.

Systematically adjust the flow

rate and column temperature

to improve separation.

Peak Tailing
Secondary interactions with

the stationary phase.

Add a small amount of a

competing amine (e.g.,

diethylamine) or acid (e.g.,

trifluoroacetic acid) to the

mobile phase.

Column overload.

Reduce the sample

concentration or injection

volume.

Inconsistent Retention Times
Inadequate column

equilibration.

Ensure the column is

thoroughly equilibrated with

the mobile phase before each

run.

Fluctuations in temperature or

mobile phase composition.

Use a column oven to maintain

a stable temperature and

ensure precise preparation of

the mobile phase.

Loss of Signal or Sensitivity Sample degradation.

Prepare fresh sample solutions

and store them appropriately

(protected from light and at a

low temperature).
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Detector issue.

Check the detector lamp and

ensure the wavelength is set

correctly.

Investigating Lot-to-Lot Variability
This guide provides a logical workflow for investigating observed lot-to-lot variability in

Tenalisib R Enantiomer.

Observe Lot-to-Lot Variability
(e.g., in purity, activity, or physical properties)

Review Certificates of Analysis (CoA) for each lot

Perform Comparative Analytical Testing

Chiral HPLC Analysis
(Enantiomeric Purity)

Standard HPLC/UPLC Analysis
(Purity and Impurity Profile)

Investigate Synthesis Process

If enantiomeric purity varies

Characterize Unknown Impurities
(LC-MS, NMR)

If unknown impurities are detectedIf impurity profile differs

Review Raw Materials and Reagents Analyze Process Parameters
(Temperature, Reaction Time) Evaluate Purification Steps

Implement Corrective and Preventive Actions (CAPA)
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Caption: Workflow for investigating lot-to-lot variability.

Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity of Tenalisib
This protocol provides a general framework for the development and validation of a chiral

HPLC method for determining the enantiomeric purity of Tenalisib R Enantiomer.

1. Instrumentation and Materials:

HPLC system with a UV detector

Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

HPLC-grade solvents (n-hexane, isopropanol, ethanol)

Tenalisib R Enantiomer reference standard

Tenalisib S Enantiomer (or racemic mixture) for system suitability

2. Chromatographic Conditions (Example):

Parameter Condition

Mobile Phase n-Hexane:Isopropanol (e.g., 80:20 v/v)

Flow Rate 1.0 mL/min

Column Temperature 25°C

Detection Wavelength 254 nm

Injection Volume 10 µL

Sample Preparation
Dissolve sample in mobile phase to a

concentration of 1 mg/mL.

3. System Suitability:
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Inject a solution containing both enantiomers to verify the system's performance.

Parameter Acceptance Criteria

Resolution (Rs) ≥ 1.5 between the two enantiomer peaks

Tailing Factor (T) ≤ 2.0 for each enantiomer peak

Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections

4. Method Validation (as per ICH Q2(R1) Guidelines):

The method should be validated for specificity, linearity, range, accuracy, precision, and

robustness.
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Validation Parameter Summary of Procedure

Specificity

Analyze blank, placebo (if applicable), and

spiked samples to ensure no interference at the

retention times of the enantiomers.

Linearity

Analyze a series of solutions with varying

concentrations of the S-enantiomer in the R-

enantiomer (e.g., from LOQ to 150% of the

specification limit for the impurity).

Range
The concentration range over which the method

is shown to be linear, accurate, and precise.

Accuracy

Perform recovery studies by spiking the R-

enantiomer with known amounts of the S-

enantiomer at different concentration levels.

Precision

- Repeatability: Analyze multiple preparations of

a homogeneous sample on the same day. -

Intermediate Precision: Repeat the analysis on

a different day with a different analyst and/or

instrument.

Robustness

Deliberately vary method parameters (e.g.,

mobile phase composition, flow rate,

temperature) and assess the impact on the

results.

Signaling Pathway
Tenalisib inhibits the PI3K/Akt/mTOR signaling pathway. Understanding this pathway is crucial

for researchers working with this compound.
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Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the point of inhibition by

Tenalisib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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